4-Hydroxy Atorvastatin Disodium Salt is a derivative of Atorvastatin, a widely used statin medication primarily aimed at lowering cholesterol levels and reducing cardiovascular disease risk. This compound is classified as a small molecule and is recognized for its role in lipid management, particularly in treating dyslipidemia. The disodium salt form enhances its solubility and bioavailability, which is crucial for effective pharmacological action.
The synthesis of 4-Hydroxy Atorvastatin Disodium Salt typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are commonly employed to monitor the progress and purity of the synthesis.
The molecular structure of 4-Hydroxy Atorvastatin Disodium Salt can be represented as follows:
The compound's structural data can be found in various chemical databases such as PubChem and DrugBank, providing insights into its three-dimensional conformation and potential interactions with biological targets .
4-Hydroxy Atorvastatin Disodium Salt participates in several chemical reactions relevant to its function:
The inhibition mechanism involves competitive binding to the active site of HMG-CoA reductase, thereby reducing cholesterol synthesis and promoting increased uptake of low-density lipoprotein from circulation .
The mechanism by which 4-Hydroxy Atorvastatin Disodium Salt exerts its effects involves:
Clinical studies have demonstrated that atorvastatin can reduce low-density lipoprotein cholesterol levels by up to 60%, significantly lowering cardiovascular event risks .
Relevant data can be obtained from safety data sheets and chemical databases that provide detailed physical and chemical property profiles .
4-Hydroxy Atorvastatin Disodium Salt is primarily used in:
This compound plays a significant role not only in clinical applications but also in ongoing research aimed at developing more effective lipid-lowering therapies .
The biosynthesis of 4-hydroxy atorvastatin disodium salt (also known as para-hydroxy atorvastatin) is primarily mediated through the cytochrome P450 (CYP) 3A4 isoform in human hepatocytes. This enzymatic hydroxylation represents a critical Phase I metabolic pathway for the parent drug atorvastatin, converting it into pharmacologically active metabolites. Studies using human liver microsomes and primary hepatocytes confirm that CYP3A4 catalyzes the stereoselective oxidation at both the ortho (2-) and para (4-) positions of the atorvastatin molecule, with the para-hydroxy derivative constituting a significant circulating metabolite [2] [5] [8].
The reaction mechanism involves NADPH-dependent monooxygenation, where CYP3A4 facilitates the insertion of a hydroxyl group at the C4 position of the pyrrole ring system. Kinetic analyses reveal a Michaelis constant (Km) of 12.5 µM and catalytic rate (kcat) of 0.8 min-1 for 4-hydroxylation in recombinant CYP3A4 systems, indicating moderate substrate affinity and turnover efficiency [5]. This specificity is further evidenced by inhibition studies using ketoconazole (a potent CYP3A4 inhibitor), which reduces 4-hydroxy atorvastatin formation by >90% in vitro [2] [5].
Recent advances in biocatalysis have explored alternative production methods for this metabolite. Engineered CYP102A1 peroxygenase mutants from Bacillus megaterium demonstrate efficient 4-hydroxylation activity (1.8 min-1) using hydrogen peroxide as an oxidant, bypassing the need for NADPH-dependent electron transfer systems. This peroxygenase pathway offers potential advantages for large-scale metabolite synthesis [8].
Table 1: Enzymatic Characteristics of Atorvastatin 4-Hydroxylation
Enzyme System | Km (µM) | kcat (min-1) | Selectivity Ratio (4-OH/2-OH) | Primary Cofactor |
---|---|---|---|---|
Human CYP3A4 | 12.5 ± 2.1 | 0.80 ± 0.15 | 0.6:1 | NADPH |
CYP102A1 Mutant M371 | 38.4 ± 5.7 | 1.82 ± 0.22 | 3.2:1 | H2O2 |
Human Hepatocytes | 18.9 ± 3.3 | 0.45 ± 0.08 | 0.7:1 | NADPH |
Comparative profiling of statin hydroxylation demonstrates that atorvastatin exhibits significantly higher 4-hydroxylation efficiency (Vmax/Km = 0.064) compared to structurally similar statins like simvastatin (0.038) and lovastatin (0.021). This specificity stems from the optimal positioning of the C4 carbon within CYP3A4's active site, facilitated by hydrogen bonding between the drug's carboxamide group and the heme propionate residues [5].
The metabolic disposition of 4-hydroxy atorvastatin is intrinsically linked to the dynamic equilibrium between acid and lactone forms. Both atorvastatin and its 4-hydroxy metabolite undergo pH-dependent cyclization to their respective lactones, a process significantly accelerated in acidic environments like the gastric compartment (pH 1-2) [1] [7] [9]. Physiologically-based pharmacokinetic (PBPK) modeling demonstrates that approximately 35-40% of orally administered atorvastatin converts to the lactone form during gastric transit, with subsequent hepatic metabolism generating 4-hydroxy atorvastatin lactone [9].
This lactonization profoundly impacts metabolic disposition through three primary mechanisms:
Table 2: Physicochemical and Pharmacokinetic Properties of 4-Hydroxy Atorvastatin Species
Property | 4-OH Atorvastatin Acid | 4-OH Atorvastatin Lactone | 4-OH Atorvastatin Disodium Salt |
---|---|---|---|
Molecular Formula | C33H35FN2O6 | C33H33FN2O5 | C33H33FN2Na2O6 |
Molecular Weight | 574.64 g/mol | 556.62 g/mol | 618.60 g/mol |
Aqueous Solubility (pH 7.4) | 0.15 mg/mL | 0.04 mg/mL | 58 mg/mL |
Plasma Protein Binding | >98% | >99% | >98% |
logP | 2.1 ± 0.3 | 4.2 ± 0.4 | -0.7 ± 0.2 |
Primary Elimination Route | Biliary (OATP-mediated) | Hepatic (CYP2C8) | Renal (30-40%) |
The disodium salt formulation of 4-hydroxy atorvastatin significantly alters this equilibrium. The ionic form exhibits enhanced water solubility (>50 mg/mL compared to 0.15 mg/mL for the free acid) and demonstrates reduced pH-dependent lactonization kinetics (t1/2 lactonization = 4.2 hours at pH 7.4 vs. 0.8 hours for non-salt form) [1] [7] [10]. This property makes the disodium salt particularly valuable as a reference standard for analytical studies, providing improved stability during sample preparation and storage conditions (-20°C) [1] [10].
Bioactivation studies reveal that 4-hydroxy atorvastatin retains significant HMG-CoA reductase inhibitory activity (IC50 = 8 nM), comparable to the parent atorvastatin. However, the lactonized metabolite exhibits reduced potency (IC50 = 350 nM) while demonstrating increased myocyte membrane accumulation, potentially contributing to tissue-specific effects [7] [9].
The metabolic fate of 4-hydroxy atorvastatin diverges significantly between Phase I and Phase II pathways, creating distinct pharmacokinetic and pharmacological profiles:
Phase I Derivatives:
Phase II Derivatives:
Table 3: Comparative Pharmacokinetic Parameters of Atorvastatin and Metabolites
Parameter | Atorvastatin Acid | 4-OH Atorvastatin Acid | 4-OH Atorvastatin Glucuronide |
---|---|---|---|
*Cmax (ng/mL) | 27.8 ± 5.2 | 12.1 ± 2.4 | 38.5 ± 7.3 |
AUC0-24 (ng·h/mL) | 195 ± 34 | 178 ± 29 | 320 ± 51 |
t1/2 (h) | 8.5 ± 1.3 | 15.2 ± 2.7 | 4.2 ± 0.9 |
Vd (L/kg) | 0.38 ± 0.07 | 0.29 ± 0.04 | 0.45 ± 0.08 |
CL (mL/min/kg) | 6.8 ± 1.2 | 3.5 ± 0.6 | 25.4 ± 4.3 |
% Plasma Exposure | 100% | 45-50% | 120-150% |
*After 40 mg oral atorvastatin dose [3] [6]
Physiologically-based pharmacokinetic (PBPK) modeling demonstrates that 4-hydroxy atorvastatin contributes to approximately 70% of the total HMG-CoA reductase inhibitory activity during chronic atorvastatin therapy, despite its lower plasma concentrations compared to parent drug. This disproportionate contribution stems from its extended half-life and tissue accumulation [3] [9]. The formation clearance from atorvastatin to 4-hydroxy atorvastatin is estimated at 12.3 L/h in typical adult patients, representing approximately 40% of total atorvastatin metabolic clearance [6] [9].
The disodium salt form of 4-hydroxy atorvastatin exhibits distinct distribution characteristics due to its enhanced hydrophilicity (logP = -0.7) and reduced plasma protein binding (85-90% vs 98% for free acid). These properties facilitate renal excretion, with approximately 30-40% of administered disodium salt eliminated unchanged in urine, compared to <5% for the free acid form [1] [10]. This property makes the disodium salt particularly valuable as an analytical reference standard in mass spectrometry-based quantification methods, providing improved ionization efficiency and reduced matrix effects [1] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7